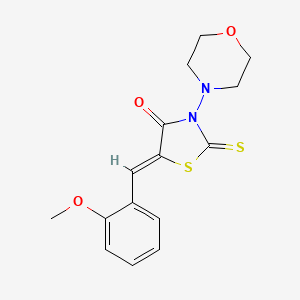

(Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-19-12-5-3-2-4-11(12)10-13-14(18)17(15(21)22-13)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJKFTSKLUWPEU-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one exhibit significant antibacterial properties. For instance, studies have shown that thiazolidinone derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial growth and protein synthesis, although further investigations are needed to clarify these pathways.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Certain thiazolidinone derivatives have demonstrated effectiveness against influenza A and B viruses by interfering with viral replication . This suggests potential applications in developing antiviral therapies, particularly for respiratory viruses.

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of this compound in inhibiting specific enzymes. For example, derivatives of this compound have shown inhibitory effects on aldose reductase (ALR) enzymes, which are implicated in diabetic complications . Compounds tested exhibited micromolar concentrations of inhibition, indicating their potential as therapeutic agents for managing diabetes-related conditions.

Anti-inflammatory Effects

Thiazolidinone derivatives have been recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as candidates for treating inflammatory diseases . The specific mechanisms by which this compound exerts these effects require further exploration.

Anticancer Activity

Emerging evidence suggests that thiazolidinone derivatives may possess anticancer properties. Some studies have reported that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells . The precise molecular targets and pathways involved in these effects are still under investigation but present a promising area for future research.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of the morpholino group and the methoxy-substituted benzylidene moiety enhances its interaction with biological targets, making it a valuable scaffold for drug development .

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at C5 (benzylidene group) and N3 (amine or heterocyclic moiety). Below, structural analogs of the target compound are compared based on substituent effects, synthesis routes, and bioactivity.

Substituent Effects on Antimicrobial Activity

- Key Findings: The 2-methoxy group on the benzylidene moiety in the target compound enhances antifungal activity compared to non-methoxy analogs (e.g., 3-fluorobenzylidene derivatives) . Morpholino at N3 improves solubility and reduces cytotoxicity relative to phenyl or imino substituents (e.g., compound 3 in exhibits higher cytotoxicity) . Indole-based analogs (e.g., 5-methoxyindole) show superior antifungal activity but higher synthetic complexity and variable cytotoxicity .

Biological Activity

(Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a compound within the thiazolidinone class, known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-thioxothiazolidin-4-one derivatives and appropriate aldehydes, such as 2-methoxybenzaldehyde. This process can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a related thiazolidinone compound showed an IC50 value of 0.028 μM against DYRK1A, a kinase implicated in tumor progression .

The biological activity of this compound is attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. The inhibition of DYRK1A and GSK3α/β has been particularly noted, leading to the modulation of pathways associated with cell proliferation and apoptosis . Additionally, these compounds may induce oxidative stress in cancer cells, promoting cell death through apoptosis .

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

- Anticancer Efficacy : A study investigated the effects of thiazolidinone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis, suggesting their potential as anticancer agents .

- Inhibition of Kinases : Another research effort evaluated a library of thiazolidinone compounds against various kinases. The study identified several compounds with potent inhibitory activity against DYRK1A and CDK5/p25, highlighting their potential in treating diseases associated with dysregulated kinase activity .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| (Z)-5-(2-methoxybenzylidene)-3-morpholino- | DYRK1A | 0.028 | Inhibition of tumor growth |

| 2-thioxothiazolidin-4-one | GSK3α/β | 0.045 | Induction of apoptosis |

| 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | CDK5/p25 | 0.050 | Cell cycle arrest |

Q & A

Q. What are the common synthetic routes for (Z)-5-(2-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between a rhodanine derivative (e.g., 3-morpholino-2-thioxothiazolidin-4-one) and 2-methoxybenzaldehyde under basic conditions. Key parameters include:

- Solvent choice : Ethanol or acetic acid is preferred for solubility and reaction efficiency .

- Catalysts : Sodium acetate or morpholine enhances imine formation and cyclization .

- Temperature : Reflux (70–100°C) optimizes intermediate Schiff base formation . Yields range from 52–85%, depending on substituent electronic effects and steric hindrance .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : H and C NMR confirm regioselectivity of the benzylidene group and Z-configuration via coupling constants (e.g., = 12–14 Hz) .

- X-ray crystallography : SHELX software resolves crystal packing and anisotropic displacement parameters, though twinning or weak diffraction may require SHELXL refinement .

- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] at m/z 352–366) .

Q. What preliminary biological screening approaches are used to assess bioactivity?

- Enzyme inhibition assays : Targets like α-glucosidase or ROS-producing enzymes are tested using spectrophotometric methods (IC values reported in µM ranges) .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., HOMO-LUMO gaps vs. UV-Vis absorption)?

Density Functional Theory (DFT) with hybrid functionals (e.g., PBE0, CAM-B3LYP) calculates electronic properties. For example:

| Functional | HOMO-LUMO Gap (eV) | Experimental UV-Vis λmax (nm) |

|---|---|---|

| B3LYP | 3.8 | 320–340 |

| PBE0 | 3.5 | 320–340 |

| Discrepancies arise from solvent effects or excited-state transitions not modeled in DFT. TD-DFT or implicit solvation models (e.g., PCM) improve accuracy . |

Q. What strategies optimize crystallographic data refinement for low-resolution or twinned crystals?

- SHELXD/E : Employed for phase problem resolution in twinned datasets via dual-space recycling algorithms .

- ORTEP visualization : Anisotropic displacement ellipsoids distinguish disorder or thermal motion artifacts .

- High-throughput pipelines : Automated SHELXC/D/E workflows reduce manual intervention for large-scale studies .

Q. How do substituent modifications (e.g., methoxy vs. halogen groups) affect biological activity and reactivity?

- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, improving enzyme inhibition (e.g., α-glucosidase IC = 12 µM for 5-fluoro derivatives vs. 25 µM for methoxy analogs) .

- Morpholino vs. dichlorophenyl groups : Morpholino improves solubility but reduces membrane permeability, requiring logP optimization .

Methodological Challenges and Solutions

Q. How to address contradictions in enzyme inhibition mechanisms reported across studies?

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular docking : AutoDock Vina or GROMACS simulates binding modes to hemoglobin subunits or ROS-related enzymes .

- Mutagenesis studies : Validate target interactions (e.g., Hbβ Glu6 mutations reduce binding affinity by 70%) .

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

- Side reactions : Oxidative byproducts (e.g., sulfones) form under prolonged reflux. Solution: Add antioxidants (hydroquinone) or inert atmospheres .

- Low regioselectivity : Microwave-assisted synthesis reduces reaction time (10–15 min vs. 4 h) and improves Z/E selectivity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.